1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride
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Overview
Description
1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride is a chemical compound with the molecular formula C13H21BrCl2N2O and a molecular weight of 372.13 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride typically involves the reaction of 4-bromophenol with 2-chloroethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. Large-scale reactions are conducted in batch reactors with precise control over temperature, pressure, and reaction time. The final product is often obtained through multiple purification steps, including distillation, crystallization, and filtration .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the ether bond.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered chemical properties.
Scientific Research Applications
1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperazine dihydrochloride
- 1-[2-(4-Fluorophenoxy)ethyl]-4-methylpiperazine dihydrochloride
- 1-[2-(4-Methoxyphenoxy)ethyl]-4-methylpiperazine dihydrochloride
Comparison: 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine dihydrochloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain molecular targets .
Properties
IUPAC Name |
1-[2-(4-bromophenoxy)ethyl]-4-methylpiperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.2ClH/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13;;/h2-5H,6-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMMHQJJOXNGBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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